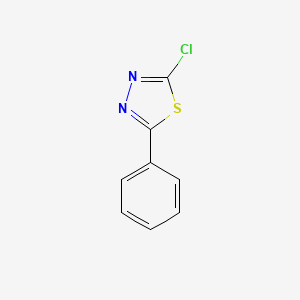

2-Chloro-5-phenyl-1,3,4-thiadiazole

Description

The exact mass of the compound 2-Chloro-5-phenyl-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-phenyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-phenyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSPGHHANNDMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158343 | |

| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13373-11-0 | |

| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13373-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-PHENYL-1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX4Z97SLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole: A Key Intermediate for Drug Discovery

This document provides an in-depth technical guide for the synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole, a pivotal building block in modern medicinal chemistry. We will explore the predominant synthetic strategies, delve into the underlying reaction mechanisms, and present detailed, field-proven protocols. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reliable methodology for obtaining this versatile intermediate.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various biological interactions. This five-membered heterocycle is a constituent of numerous compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties[1][2]. The electron-deficient nature of the thiadiazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an attractive core for the design of novel therapeutic agents.

Within this class, 2-Chloro-5-phenyl-1,3,4-thiadiazole (CAS 13373-11-0) stands out as a particularly valuable synthetic intermediate. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of large compound libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds in the drug discovery pipeline[3].

Part 1: Retrosynthetic Analysis and Strategic Overview

The most common and strategically sound approach to synthesizing 2-Chloro-5-phenyl-1,3,4-thiadiazole involves a two-stage process. The core strategy is to first construct the 5-phenyl-1,3,4-thiadiazole ring with an amino group at the 2-position, which then serves as a handle for the subsequent introduction of the chloro substituent via a diazotization and Sandmeyer-type reaction.

Caption: Retrosynthetic analysis of 2-Chloro-5-phenyl-1,3,4-thiadiazole.

This pathway is favored due to the ready availability of the starting materials—benzoic acid and thiosemicarbazide—and the high reliability of the individual transformations.

Part 2: Synthesis of the Key Precursor: 2-Amino-5-phenyl-1,3,4-thiadiazole

The cornerstone of this synthesis is the efficient preparation of 2-Amino-5-phenyl-1,3,4-thiadiazole. The reaction proceeds via an acid-catalyzed cyclocondensation (or cyclodehydration) of benzoic acid and thiosemicarbazide.

Reaction Mechanism

The mechanism involves the initial formation of a benzoyl thiosemicarbazide intermediate, which, under the influence of a strong acid or dehydrating agent, undergoes intramolecular cyclization with the loss of a water molecule to yield the aromatic thiadiazole ring.

Caption: Mechanism for the formation of 2-Amino-5-phenyl-1,3,4-thiadiazole.

Comparison of Cyclization Conditions

Several reagents can effectively catalyze this transformation. The choice often depends on the desired scale, reaction time, and laboratory safety considerations.

| Reagent/Method | Typical Conditions | Yield | Advantages | Disadvantages | References |

| Conc. H₂SO₄ | Reflux in ethanol or neat | Good | Inexpensive, readily available | Highly corrosive, harsh workup | [4][5] |

| POCl₃ | Reflux, neat | High | High yielding, effective dehydrating agent | Toxic, moisture-sensitive, corrosive HCl byproduct | [6][7][8] |

| PPA/PPE | Heating | Good | Milder than POCl₃, one-pot potential | Can be viscous and difficult to stir | [9] |

| Microwave | DMF, POCl₃/H₂SO₄ | Good | Rapid reaction times | Requires specialized equipment | [10] |

Detailed Experimental Protocol: Synthesis via Phosphorus Oxychloride

This protocol is widely cited and provides a high yield of the desired precursor.

Materials:

-

Benzoic acid (12.2 g, 0.1 mol)

-

Thiosemicarbazide (9.1 g, 0.1 mol)

-

Phosphorus oxychloride (POCl₃) (30 mL)

-

Ice water

-

Ammonium hydroxide solution (or other base)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add benzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) to the flask.

-

Reagent Addition: Carefully add phosphorus oxychloride (30 mL) to the flask. The addition is exothermic and will produce HCl gas. Causality Note: POCl₃ acts as both a solvent and a powerful dehydrating agent, driving the cyclization to completion.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. Causality Note: Pouring the mixture into ice water hydrolyzes the excess POCl₃ and precipitates the crude product salt.

-

Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide or sodium carbonate solution until the pH is approximately 8. The free base of the product will precipitate.

-

Purification: Filter the solid precipitate, wash it thoroughly with cold water, and dry it. The product can be further purified by recrystallization from ethanol to yield 2-Amino-5-phenyl-1,3,4-thiadiazole as a crystalline solid.[6][8]

Part 3: Conversion to 2-Chloro-5-phenyl-1,3,4-thiadiazole via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[11][12] It involves two critical steps: the formation of a diazonium salt and its subsequent copper-catalyzed decomposition in the presence of a halide source.

Reaction Mechanism

Caption: Overall mechanism of the Sandmeyer reaction.

Step A (Diazotization): Sodium nitrite reacts with a strong acid (like HCl) to form nitrous acid (HONO), which is then protonated to generate the highly electrophilic nitrosonium ion (NO⁺). The amino group on the thiadiazole attacks the nitrosonium ion, and after a series of proton transfers and elimination of water, the diazonium salt is formed.

Step B (Chlorination): The diazonium salt reacts with copper(I) chloride. A single electron transfer (SET) from Cu(I) to the diazonium group releases nitrogen gas (N₂) and generates an aryl radical and Cu(II)Cl. The aryl radical then abstracts a chlorine atom from Cu(II)Cl to form the final product and regenerate the Cu(I) catalyst.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-phenyl-1,3,4-thiadiazole (0.1 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

Suspend 2-Amino-5-phenyl-1,3,4-thiadiazole (0.1 mol) in a mixture of concentrated HCl and water in a beaker. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. Causality Note: Low temperatures are critical as diazonium salts are thermally unstable and can decompose explosively.

-

Prepare a solution of sodium nitrite (0.11 mol) in cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 20-30 minutes at 0-5°C after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, dissolve copper(I) chloride (a slight excess) in concentrated HCl and cool it in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Causality Note: The addition often results in vigorous evolution of nitrogen gas, which drives the reaction to completion. The copper(I) species is the essential catalyst for the conversion.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Isolation and Purification:

-

The crude product often separates as an oil or solid. Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from hexane or ethanol/water) or column chromatography to yield pure 2-Chloro-5-phenyl-1,3,4-thiadiazole.

-

Part 4: Alternative Synthetic Route

An alternative, though less common, route avoids the Sandmeyer reaction by starting from a different heterocyclic precursor.

Synthesis from 5-phenyl-2H-tetrazole [13] This method involves the reaction of a tetrazole with thiophosgene.

Procedure:

-

A mixture of 5-phenyl-2H-tetrazole (0.50 mol) and thiophosgene (0.65 mol) in dimethoxyethane (550 ml) is heated to reflux overnight.

-

After cooling, the reaction mixture is filtered.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is leached with hexane. Upon cooling and concentration of the combined hexane portions, the desired product is obtained.

Expertise Note: While this route is more direct, it employs thiophosgene, a highly toxic and volatile reagent that requires specialized handling procedures. Therefore, the two-step route via the amino-thiadiazole is generally preferred for its greater operational safety.

Part 5: Purification and Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid |

| Melting Point | 82-88 °C[13] |

| ¹H NMR | Multiplets in the aromatic region (approx. δ 7.4-8.0 ppm) corresponding to the phenyl protons. |

| ¹³C NMR | Signals for the phenyl carbons and two distinct signals for the thiadiazole ring carbons (one significantly downfield for the carbon attached to chlorine). |

| IR (KBr) | Bands for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching (~1600-1450 cm⁻¹), and a C-Cl stretching band. |

| Mass Spec (EI) | Molecular ion peak (M⁺) showing a characteristic 3:1 isotopic pattern for chlorine at m/z 196 and 198.[14] |

Conclusion

The synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole is most reliably achieved through a two-step sequence involving the acid-catalyzed cyclization of benzoic acid and thiosemicarbazide, followed by a Sandmeyer reaction on the resulting 2-amino precursor. This pathway offers high yields and relies on well-understood, robust chemical transformations. The resulting chloro-substituted thiadiazole is a highly valuable intermediate, providing a reactive handle for further molecular elaboration. A thorough understanding of the mechanisms and experimental nuances detailed in this guide will enable researchers to confidently and efficiently produce this key building block for the advancement of drug discovery programs.

References

-

Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole. PrepChem.com. [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. PMC. [Link]

-

An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc. [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. [Link]

-

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PMC. [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. [Link]

-

An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Kyung Hee University. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[13][15][16]thiadiazol-2-yl] derivatives as new antimicrobial agents. ProQuest. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. [Link]

-

2-chloro-5-phenyl-1,3,4-thiadiazole. PubChemLite. [Link]

-

2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. ACS Publications. [Link]

-

Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Digital Repository of University of Babylon. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]

-

General synthetic system for 1,2,5-thiadiazoles. The Journal of Organic Chemistry. [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. PMC. [Link]

-

Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

-

Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. Science Alert. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

-

Deaminative chlorination of aminoheterocycles. PMC. [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1,3,4]thiadiazol-2-yl] derivatives as new antimicrobial agents - ProQuest [proquest.com]

- 7. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE | 828-81-9 [chemicalbook.com]

- 8. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. prepchem.com [prepchem.com]

- 14. PubChemLite - 2-chloro-5-phenyl-1,3,4-thiadiazole (C8H5ClN2S) [pubchemlite.lcsb.uni.lu]

- 15. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Formation Mechanism of 2-Chloro-5-phenyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways and reaction mechanisms leading to the formation of 2-Chloro-5-phenyl-1,3,4-thiadiazole, a significant heterocyclic compound in medicinal chemistry. By elucidating the underlying chemical principles and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to optimize existing synthetic routes and design novel analogs.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The incorporation of a chlorine atom at the 2-position and a phenyl group at the 5-position of the thiadiazole ring creates a versatile intermediate, 2-Chloro-5-phenyl-1,3,4-thiadiazole, which serves as a crucial building block for the synthesis of more complex and potent therapeutic agents. Understanding its formation is paramount for the efficient development of new chemical entities.

Primary Synthetic Pathways to 2-Chloro-5-phenyl-1,3,4-thiadiazole

The synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole is typically achieved through a multi-step process that begins with the formation of a 2-amino-5-phenyl-1,3,4-thiadiazole intermediate, followed by a diazotization and substitution reaction.

Synthesis of the Precursor: 2-Amino-5-phenyl-1,3,4-thiadiazole

The most prevalent and efficient method for constructing the 2-amino-5-substituted-1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide or its derivatives.[3] This can be accomplished through several routes:

-

From Carboxylic Acids and Thiosemicarbazide: The reaction of a carboxylic acid, in this case, benzoic acid, with thiosemicarbazide in the presence of a dehydrating agent is a common and effective strategy.[4][5] Strong acids like concentrated sulfuric acid or phosphorus oxychloride are frequently employed to facilitate the cyclodehydration.[6][7]

-

From Acyl Chlorides and Thiosemicarbazide: Alternatively, an acyl chloride such as benzoyl chloride can be reacted with thiosemicarbazide.[2] This reaction initially forms an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclization.[8][9]

The general mechanism for the acid-catalyzed cyclization of thiosemicarbazide with a carboxylic acid derivative is initiated by the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid derivative. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,3,4-thiadiazole ring.[3]

Conversion to 2-Chloro-5-phenyl-1,3,4-thiadiazole via Sandmeyer-type Reaction

Once 2-amino-5-phenyl-1,3,4-thiadiazole is obtained, the amino group is converted to a chloro group. This transformation is typically achieved through a Sandmeyer-type reaction.[10] The process involves two key steps:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

-

Substitution: The diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[10][11]

In-Depth Mechanistic Analysis

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and minimizing side products.

Mechanism of 2-Amino-5-phenyl-1,3,4-thiadiazole Formation

The formation of the 2-amino-1,3,4-thiadiazole ring from thiosemicarbazide and a carboxylic acid derivative proceeds through a well-established pathway.

-

Step 1: Acylation of Thiosemicarbazide: The reaction commences with the nucleophilic attack of the N4 nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of the benzoic acid derivative (e.g., benzoyl chloride or benzoic acid activated by a strong acid). This forms an N-acylthiosemicarbazide intermediate.[8]

-

Step 2: Tautomerization: The acylthiosemicarbazide can exist in tautomeric forms. The thione form is in equilibrium with its thiol tautomer.

-

Step 3: Intramolecular Cyclization: Under acidic conditions, the oxygen of the carbonyl group is protonated, increasing the electrophilicity of the carbonyl carbon. The sulfur atom of the thiol tautomer then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate.

-

Step 4: Dehydration: The resulting tetrahedral intermediate undergoes dehydration, facilitated by the acidic medium, to form the stable, aromatic 2-amino-5-phenyl-1,3,4-thiadiazole.[3]

The choice of the cyclizing agent (e.g., H₂SO₄, POCl₃) can influence the reaction rate and yield.[12][13][14] Phosphorus oxychloride, for instance, is a powerful dehydrating agent that can promote efficient cyclization.[7][15]

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction for the conversion of the 2-amino group to a 2-chloro group is a radical-nucleophilic aromatic substitution (SRNAr) reaction.[10]

-

Step 1: Diazonium Salt Formation: In a cold, acidic solution, sodium nitrite reacts with the acid to form nitrous acid (HONO). The 2-amino-5-phenyl-1,3,4-thiadiazole then reacts with the nitrous acid to form a stable diazonium salt.

-

Step 2: Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas, a thermodynamically favorable process. The copper(I) is oxidized to copper(II).

-

Step 3: Chlorine Atom Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) chloride species, forming the final product, 2-Chloro-5-phenyl-1,3,4-thiadiazole, and regenerating the copper(I) catalyst.[10]

The catalytic cycle of the Sandmeyer reaction is a key aspect of its efficiency, allowing for the use of substoichiometric amounts of the copper salt.

Experimental Protocols and Data

The following section provides detailed, step-by-step methodologies for the synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole, along with representative data.

Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

Method A: Using Concentrated Sulfuric Acid

-

Reaction Setup: To a flask, add thiosemicarbazide (0.02 mol) portion-wise to concentrated sulfuric acid (20 mL) with constant stirring and cooling in an ice bath.

-

Addition of Benzoic Acid: Slowly add benzoic acid (0.02 mol) to the mixture, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, and then heat it at 60-70 °C for 5 hours.[6]

-

Work-up: Pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and then neutralized with a dilute sodium carbonate solution.[16]

-

Purification: The crude product is recrystallized from a suitable solvent such as ethanol to afford pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Method B: Using Phosphorus Oxychloride

-

Reaction Setup: In a round-bottom flask, a mixture of benzoic acid (0.01 mole) and thiosemicarbazide (0.01 mole) is treated with phosphorus oxychloride (20 mL).[17]

-

Reaction: The mixture is refluxed at 80 °C for 6 hours.[17]

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting solid is filtered, washed with water, and then refluxed in water for an additional 6 hours.[17]

-

Purification: The product is collected by filtration, dried, and recrystallized from ethanol.

| Method | Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| A | Conc. H₂SO₄ | 60-70 | 5 | ~94 | [6][16] |

| B | POCl₃ | 80 | 6 | High | [17] |

Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole

-

Diazotization: Dissolve 2-amino-5-phenyl-1,3,4-thiadiazole (0.1 mol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (0.11 mol) in water is added dropwise while maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (0.12 mol) in concentrated hydrochloric acid. The cold diazonium salt solution is then added slowly to the copper(I) chloride solution.

-

Reaction Completion: Nitrogen gas will evolve. The reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete.

-

Work-up: The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization from a suitable solvent like hexane to yield 2-Chloro-5-phenyl-1,3,4-thiadiazole.[18]

Visualizing the Mechanisms and Workflows

Reaction Mechanism Diagrams

Caption: Formation of 2-Amino-5-phenyl-1,3,4-thiadiazole.

Caption: Sandmeyer Reaction for Chlorination.

Experimental Workflow Diagram

Caption: Synthetic Workflow for 2-Chloro-5-phenyl-1,3,4-thiadiazole.

Conclusion

The synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole is a well-established process that relies on the robust chemistry of thiosemicarbazide cyclization and the Sandmeyer reaction. A deep understanding of the underlying mechanisms, as detailed in this guide, allows for the rational optimization of reaction conditions to achieve high yields and purity. This versatile intermediate will undoubtedly continue to play a vital role in the development of novel therapeutic agents, and the knowledge presented herein provides a solid foundation for researchers in this exciting field.

References

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).

- Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole - PrepChem.com. (n.d.).

- Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. (n.d.).

- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry.

- A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate.

- Benzoylation of Thiosemicarbazide. (n.d.). ResearchGate.

- Scope and limitations of POCl 3 -Based Cyclization of thiosemicarbazides a. (n.d.). ResearchGate.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Center for Biotechnology Information.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PubMed.

- Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.).

- Thiosemicarbazides: Synthesis and reactions. (2011). ResearchGate.

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.

- Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. (2007). PubMed.

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.

- Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. (2024). PubMed.

- Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. (2024). Usiena air.

- Reaction scope of cyclization of the thiosemicarbazide.All the reaction... (n.d.). ResearchGate.

- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010).

- Sandmeyer reaction. (n.d.). Wikipedia.

- Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (n.d.). Der Pharma Chemica.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information.

-

Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][3][6]thiadiazol-2-yl] derivatives as new antimicrobial agents. (n.d.). ProQuest. Retrieved from

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central.

- 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (n.d.). ACS Publications.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR.

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.).

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). National Center for Biotechnology Information.

- Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). Jahangirnagar University.

- Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. (n.d.). PubMed Central.

- Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal.

- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).

- Chemical biology of cyclization reactions by using POCL3. (2020). ResearchGate.

- Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. (n.d.).

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). National Institutes of Health.

- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate.

- Chemical biology of cyclization reactions by using POCL3. (2020). ResearchGate.

Sources

- 1. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 17. Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1,3,4]thiadiazol-2-yl] derivatives as new antimicrobial agents - ProQuest [proquest.com]

- 18. prepchem.com [prepchem.com]

2-Chloro-5-phenyl-1,3,4-thiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

< A I N L Y

Abstract

This technical guide provides a detailed examination of 2-Chloro-5-phenyl-1,3,4-thiadiazole, a heterocyclic compound with significant utility in medicinal chemistry and materials science. We will explore its fundamental chemical properties, molecular structure, synthesis methodologies, and key applications. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals engaged in the field of drug development.

Introduction: The Versatility of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Compounds incorporating the 1,3,4-thiadiazole core have demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant effects.[2][3] The unique chemical and biological characteristics of this scaffold make it a valuable building block for the design of novel therapeutic agents.[1] 2-Chloro-5-phenyl-1,3,4-thiadiazole, in particular, serves as a key synthetic intermediate. The chloro substituent at the 2-position acts as a versatile handle for introducing various functional groups, while the phenyl group at the 5-position influences the molecule's overall physicochemical properties.

Molecular Structure and Physicochemical Properties

A thorough understanding of the structural and physical characteristics of 2-Chloro-5-phenyl-1,3,4-thiadiazole is essential for predicting its reactivity and behavior in chemical and biological systems.

Structural Framework

The molecule is characterized by a planar 1,3,4-thiadiazole ring. A chlorine atom is attached to the carbon at position 2, and a phenyl group is bonded to the carbon at position 5. The aromatic nature of both the thiadiazole and phenyl rings contributes to the overall stability of the molecule.

Figure 1: Chemical structure of 2-Chloro-5-phenyl-1,3,4-thiadiazole. This diagram illustrates the arrangement of the thiadiazole ring with its phenyl and chloro substituents.

Physicochemical Data Summary

The key physicochemical properties of 2-Chloro-5-phenyl-1,3,4-thiadiazole are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂S | [4] |

| Molecular Weight | 196.66 g/mol | [4] |

| CAS Number | 13373-11-0 | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 103-106 °C | [5] |

| Solubility | Soluble in many organic solvents | General chemical knowledge |

Synthesis and Chemical Reactivity

The synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole is a well-documented process. Its reactivity is primarily dictated by the chloro substituent, which is a good leaving group.

General Synthetic Pathway

A common and efficient route to 2-Chloro-5-phenyl-1,3,4-thiadiazole involves a multi-step synthesis starting from an appropriate benzoic acid derivative. The key steps typically include the formation of a thiosemicarbazide, followed by cyclization to the 2-amino-5-phenyl-1,3,4-thiadiazole intermediate. The final step is the conversion of the amino group to a chloro group via a Sandmeyer reaction.[6][7]

Figure 2: General synthetic workflow for 2-Chloro-5-phenyl-1,3,4-thiadiazole. This diagram outlines the key transformations in the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

This protocol describes a common method for preparing the key intermediate, 2-amino-5-phenyl-1,3,4-thiadiazole.

-

Thiosemicarbazide Formation: A substituted benzoic acid is reacted with thiosemicarbazide in the presence of a coupling agent or after conversion to the corresponding acid chloride.[8]

-

Dehydrocyclization: The resulting benzoyl thiosemicarbazide is then treated with a strong acid, such as concentrated sulfuric acid, to induce dehydrocyclization.[8]

-

Workup and Purification: The reaction mixture is carefully quenched with ice water and neutralized with a base to precipitate the crude product. The solid is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol to yield pure 2-amino-5-phenyl-1,3,4-thiadiazole.[8]

The Sandmeyer Reaction: Conversion to the Chloro Derivative

The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl halide.[6][7]

-

Diazotization: The 2-amino-5-phenyl-1,3,4-thiadiazole is treated with a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt.

-

Halogenation: The diazonium salt is then reacted with a solution of copper(I) chloride to facilitate the substitution of the diazonium group with a chlorine atom, yielding 2-Chloro-5-phenyl-1,3,4-thiadiazole.[6][7]

Reactivity Profile

The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole ring are electron-deficient, making them susceptible to nucleophilic attack.[9] The chlorine atom at the 2-position is a good leaving group, allowing for a variety of nucleophilic substitution reactions. This reactivity is frequently exploited to synthesize a wide range of 2,5-disubstituted-1,3,4-thiadiazole derivatives by reacting it with amines, thiols, and other nucleophiles.

Spectroscopic Characterization

The structural identity and purity of 2-Chloro-5-phenyl-1,3,4-thiadiazole are typically confirmed using a combination of spectroscopic methods.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | The aromatic protons of the phenyl group will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm.[10] |

| ¹³C NMR | The spectrum will show distinct signals for the carbon atoms of the thiadiazole ring and the phenyl group. The carbon atom attached to the chlorine will be significantly downfield.[10][11] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N stretching within the thiadiazole ring, aromatic C-H stretching, and C-Cl stretching will be present.[10][12] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a chlorine atom. |

Applications in Research and Development

2-Chloro-5-phenyl-1,3,4-thiadiazole is a valuable building block in several areas of chemical research, most notably in the development of new pharmaceuticals.

Medicinal Chemistry

The ease of displacing the chloro group makes this compound an ideal starting material for the synthesis of diverse libraries of 1,3,4-thiadiazole derivatives. By introducing various substituents at the 2-position, medicinal chemists can fine-tune the biological activity of the resulting compounds. Research has shown that derivatives of this scaffold possess a wide range of therapeutic potential, including:

-

Anticonvulsant agents [17]

Materials Science

The rigid, aromatic nature of the 1,3,4-thiadiazole ring also makes it an interesting component for the design of novel organic materials. Its derivatives have been explored for applications in areas such as organic electronics, where the electronic properties can be modulated through chemical modification.

Conclusion

2-Chloro-5-phenyl-1,3,4-thiadiazole is a highly versatile and synthetically useful heterocyclic compound. Its well-defined structure, predictable reactivity, and the broad range of biological activities associated with its derivatives make it a compound of significant interest to the scientific community. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, with the aim of supporting further research and innovation in the fields of medicinal chemistry and materials science.

References

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. National Center for Biotechnology Information. [Link]

-

Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. [Link]

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. (2023-12-06). [Link]

-

Shia, J. S., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. (2022-10-17). [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. (2025-04-16). [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. (2020-09-24). [Link]

-

Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. [Link]

-

Sandmeyer Reaction. ResearchGate. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Center for Biotechnology Information. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

-

1 H NMR and IR spectra of compounds 2-5. ResearchGate. [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of ChemTech Research. [Link]

-

IR spectra of compounds II ñ V. ResearchGate. [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Center for Biotechnology Information. [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. 2-CHLORO-5-PHENYL-1,3,4-THIADIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]

- 15. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole: Core Starting Materials and Methodologies

Introduction

2-Chloro-5-phenyl-1,3,4-thiadiazole is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a reactive chloro group, allows for a wide range of subsequent chemical modifications, making it a valuable building block for drug discovery and development professionals. This guide provides an in-depth exploration of the primary synthetic routes to 2-Chloro-5-phenyl-1,3,4-thiadiazole, with a focus on the selection of starting materials, the rationale behind the reaction conditions, and detailed experimental protocols.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and efficient synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole is not a direct construction of the final molecule but rather a two-step process. This strategy involves the initial synthesis of a stable precursor, 2-amino-5-phenyl-1,3,4-thiadiazole, followed by the conversion of the amino group to a chloro group via a diazotization-substitution reaction. This approach is favored due to the ready availability of the initial starting materials and the generally high yields and purity achievable at each stage.

Caption: Overall synthetic workflow for 2-Chloro-5-phenyl-1,3,4-thiadiazole.

Part 1: Synthesis of the 2-Amino-5-phenyl-1,3,4-thiadiazole Intermediate

The formation of the 1,3,4-thiadiazole ring is the cornerstone of this synthesis. The most common method involves the cyclization of a carboxylic acid with thiosemicarbazide.[1][2][3][4]

Primary Starting Materials:

-

Benzoic Acid (or substituted benzoic acids): This provides the phenyl group at the 5-position of the thiadiazole ring. The use of substituted benzoic acids allows for the creation of a library of corresponding 5-aryl-2-amino-1,3,4-thiadiazoles.[3]

-

Thiosemicarbazide: This molecule is crucial as it provides the N-N-C-S backbone required for the formation of the thiadiazole ring.[1][2][4]

Reaction Mechanism and Rationale

The reaction proceeds via an acid-catalyzed condensation of thiosemicarbazide with benzoic acid, followed by an intramolecular cyclization with the elimination of water to form the stable 1,3,4-thiadiazole ring.[4] The choice of a strong dehydrating agent or catalyst is critical to drive the reaction to completion.

Caption: The Sandmeyer reaction workflow for chlorination.

Detailed Experimental Protocol

-

Diazotization:

-

Suspend 2-amino-5-phenyl-1,3,4-thiadiazole (1.0 molar equivalent) in concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 molar equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the suspension, ensuring the temperature remains below 5 °C. Stir for an additional 15-30 minutes after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (1.2 molar equivalents) in concentrated hydrochloric acid.

-

While stirring, add the cold diazonium salt solution portion-wise to the copper(I) chloride solution.

-

Effervescence (release of N₂ gas) will be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Isolation and Purification:

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-Chloro-5-phenyl-1,3,4-thiadiazole.

-

Conclusion

The synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole is a well-established process that relies on fundamental and robust organic reactions. By beginning with readily available starting materials like benzoic acid and thiosemicarbazide, the key intermediate, 2-amino-5-phenyl-1,3,4-thiadiazole, can be synthesized in high yields. Subsequent application of the Sandmeyer reaction provides a reliable method for the conversion of the amino group to the desired chloro functionality. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount to achieving a successful outcome. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this important heterocyclic building block.

References

-

Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.

-

Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. Google Patents.

-

Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry.

-

2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem.

-

Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate.

-

2-Amino-5-phenyl-1,3,4-thiadiazole 96%. Sigma-Aldrich.

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.

Sources

- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 2. jocpr.com [jocpr.com]

- 3. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

An In-Depth Technical Guide to 4-Anilino-N-phenethylpiperidine (4-ANPP): A Key Precursor in Fentanyl Synthesis

Senior Application Scientist Note: This document is intended for researchers, scientists, and drug development professionals for informational and research purposes only. The compounds discussed are regulated substances and require strict adherence to all applicable laws and safety protocols.

Initial Clarification on Chemical Identity: The topic request specified CAS number 13373-11-0 alongside the chemical name "1-(2-phenethyl)-4-(N-propionylanilino)piperidine". It is critical to establish that CAS 13373-11-0 correctly identifies the compound 2-Chloro-5-phenyl-1,3,4-thiadiazole [1][2][3][4][5]. The chemical name "1-(2-phenethyl)-4-(N-propionylanilino)piperidine" refers to Fentanyl , which has a CAS number of 437-38-7 [6][7][8][9].

Given the context of drug development and the chemical family indicated by the name, this guide will focus on the direct and critical precursor to Fentanyl: 4-Anilino-N-phenethylpiperidine (4-ANPP) . This compound, also known as despropionyl fentanyl, is the most relevant subject for an in-depth technical guide for this audience. The correct CAS number for 4-ANPP is 21409-26-7 [10][11][12][13][14].

Executive Summary

4-Anilino-N-phenethylpiperidine (4-ANPP) is a pivotal chemical intermediate in the synthesis of Fentanyl and its numerous analogues[1][13]. As a direct precursor, its chemical properties, synthetic routes, and analytical detection are of significant interest to medicinal chemists, forensic scientists, and regulatory bodies. This guide provides a comprehensive overview of 4-ANPP, detailing its chemical characteristics, its central role in the Siegfried synthesis of Fentanyl, regulatory status, and commercial availability. Understanding the chemistry of 4-ANPP is fundamental to both the development of novel opioid analgesics and the control of illicit synthetic drug manufacturing.

Chemical and Physical Properties of 4-ANPP

4-ANPP is a synthetic organic compound categorized as a piperidinamine[11]. Its structure features a piperidine ring substituted with an aniline group at the 4-position and a phenethyl group at the nitrogen atom. This structure is the core scaffold that, upon acylation, yields Fentanyl. The compound typically presents as a white to off-white crystalline solid and is soluble in organic solvents like methanol[10][11].

| Property | Value | Source(s) |

| CAS Number | 21409-26-7 | [10][11][12][13][14] |

| IUPAC Name | N-Phenyl-1-(2-phenylethyl)piperidin-4-amine | [13] |

| Synonyms | Despropionyl fentanyl, 4-Aminophenyl-1-phenethylpiperidine | [11][12][15] |

| Molecular Formula | C₁₉H₂₄N₂ | [10][11][12] |

| Molecular Weight | 280.41 g/mol | [12][16] |

| Boiling Point | 424.6 °C | [16] |

| Flash Point | 161.9 °C | [16] |

| Storage | 2°C - 8°C, Inert atmosphere | [2][16] |

The Central Role of 4-ANPP in Fentanyl Synthesis

The primary significance of 4-ANPP in drug development and chemistry is its role as the immediate precursor to Fentanyl via the widely recognized "Siegfried method"[7][13]. This synthetic route is valued for its efficiency and has been a focus for both legitimate pharmaceutical research and clandestine manufacturing.

The process involves two main stages, starting from N-phenethyl-4-piperidone (NPP):

-

Reductive Amination: NPP is reacted with aniline. In this key step, the ketone group on the piperidine ring is converted into an amine, which is then substituted with a phenyl group, yielding 4-ANPP.

-

N-acylation: The resulting 4-ANPP is then acylated using propionyl chloride or propionic anhydride. This reaction attaches the propanamide group to the anilino nitrogen, completing the synthesis of Fentanyl[13].

This pathway's elegance and efficiency underscore the critical importance of controlling access to 4-ANPP and its own precursor, NPP.

Caption: Siegfried synthesis pathway from NPP to Fentanyl via 4-ANPP.

Analytical Methodologies and Forensic Significance

Beyond its synthetic role, 4-ANPP is also a known impurity in illicitly produced Fentanyl preparations and a metabolite of several Fentanyl analogues, including acetylfentanyl and butyrylfentanyl[11][15]. Its presence in a sample can indicate the synthetic route used and the purity of the final product. Therefore, sensitive analytical methods for its detection are crucial for forensic laboratories.

Standard Protocol for Detection (Conceptual):

-

Sample Preparation: A seized drug sample or biological fluid is dissolved in an appropriate solvent, typically methanol or acetonitrile.

-

Instrumental Analysis: The prepared sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Identification: The retention time and mass spectrum of the sample are compared against a certified reference material (CRM) of 4-ANPP[11]. The NIST WebBook provides mass spectral data for this purpose[12][17].

-

Quantification: If necessary, the concentration of 4-ANPP can be determined using a calibrated standard curve.

Regulatory and Safety Considerations

Due to its direct application in the synthesis of a potent Schedule II opioid, 4-ANPP is a controlled substance in many jurisdictions. In the United States, it is regulated as a Schedule II compound[15][18]. The European Union lists it as a Category 1 substance. Internationally, it is on the "Red List" of the International Narcotic Control Board (INCB), indicating its status as a controlled precursor[13].

Handling Precautions:

-

Personal Protective Equipment (PPE): A lab coat, safety glasses, and nitrile gloves are mandatory.

-

Ventilation: All handling of solid 4-ANPP or its solutions should be performed in a certified chemical fume hood to prevent inhalation.

-

Controlled Access: The compound must be stored in a secure, locked location with access limited to authorized personnel.

-

Spill & Disposal: Spills should be managed according to institutional protocols for hazardous chemical waste. All waste must be disposed of through a licensed hazardous waste handler.

Commercial Suppliers

4-ANPP is available for legitimate research and forensic applications from specialized chemical suppliers. These products are typically sold as analytical reference standards or certified reference materials (CRMs) and require appropriate licensing for purchase.

-

Cayman Chemical: Offers 4-ANPP as a neat solid and as a CRM solution in methanol[11][15][18].

-

Biosynth: Provides 4-ANPP for research purposes, noting its controlled status in multiple jurisdictions[16].

-

CymitQuimica: Lists 4-ANPP as a controlled product for laboratory use[10].

-

USP (U.S. Pharmacopeia): Sells "Fentanyl Related Compound E," which is 4-ANPP, as a reference standard[14].

References

-

4-Anilino-N-Phenethylpiperidine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

4-ANPP. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Fentanyl drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved January 16, 2026, from [Link]

-

4-Anilino-N-Phenethylpiperidine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

AB305446 | CAS 13373-11-0. (n.d.). abcr Gute Chemie. Retrieved January 16, 2026, from [Link]

-

CAS NO. 13373-11-0 | 2-chloro-5-phenyl-1,3,4-thiadiazole. (n.d.). Arctom. Retrieved January 16, 2026, from [Link]

-

AIDS125547. (n.d.). King-Pharm. Retrieved January 16, 2026, from [Link]

-

N-Phenethyl-4-piperidinone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 13373-11-0|2-Chloro-5-phenyl-1,3,4-thiadiazole|BLD Pharm [bldpharm.com]

- 3. AB305446 | CAS 13373-11-0 – abcr Gute Chemie [abcr.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 13373-11-0 AIDS125547 [chemsigma.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Fentanyl drug profile | www.euda.europa.eu [euda.europa.eu]

- 8. CAS 437-38-7: Fentanyl | CymitQuimica [cymitquimica.com]

- 9. 437-38-7 CAS MSDS (FENTANYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]

- 11. caymanchem.com [caymanchem.com]

- 12. 4-Anilino-N-Phenethylpiperidine [webbook.nist.gov]

- 13. 4-ANPP - Wikipedia [en.wikipedia.org]

- 14. store.usp.org [store.usp.org]

- 15. caymanchem.com [caymanchem.com]

- 16. biosynth.com [biosynth.com]

- 17. 4-Anilino-N-Phenethylpiperidine [webbook.nist.gov]

- 18. caymanchem.com [caymanchem.com]

2-Chloro-5-phenyl-1,3,4-thiadiazole: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1] This versatile scaffold is a key component in numerous clinically used drugs, including the diuretic acetazolamide and the antibacterial sulfamethizole.[1] The unique structural and electronic properties of the 1,3,4-thiadiazole nucleus, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive framework for the design of novel therapeutic agents.[2] Among the myriad of substituted 1,3,4-thiadiazoles, 2-Chloro-5-phenyl-1,3,4-thiadiazole stands out as a crucial synthetic intermediate and a molecule of interest in its own right. Its reactive chlorine atom provides a convenient handle for the introduction of diverse functionalities, enabling the exploration of vast chemical space and the optimization of biological activity. This guide provides an in-depth technical overview of the synthesis, chemical properties, and biological potential of 2-Chloro-5-phenyl-1,3,4-thiadiazole, with a focus on its application in drug discovery and development.

Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole: A Foundational Protocol

The synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole is most commonly achieved through the reaction of 5-phenyl-2H-tetrazole with thiophosgene. This method provides a reliable and efficient route to the desired product.

Experimental Protocol: Synthesis from 5-phenyl-2H-tetrazole[3]

Materials:

-

5-phenyl-2H-tetrazole

-

Thiophosgene (CSCl₂)

-

Dimethoxyethane (DME)

-

Hexane

Procedure:

-

A mixture of 74.4 g (0.50 mole) of 5-phenyl-2H-tetrazole and 74.0 g (0.65 mole) of thiophosgene in 550 ml of dimethoxyethane is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is stirred and heated to reflux overnight.

-

After cooling to room temperature, the mixture is filtered to remove any solid byproducts.

-

The filtrate is concentrated under reduced pressure to yield a residue.

-

The resulting residue is leached with two 220-ml portions of hexane.

-

The combined hexane extracts are cooled and concentrated to induce crystallization.

-

The resulting solid product, 2-Chloro-5-phenyl-1,3,4-thiadiazole, is collected by filtration.

Yield: 40.5 g.

Melting Point: 82°-84°C.

Alternative Synthetic Strategies:

While the above protocol is widely used, other methods for the synthesis of the 1,3,4-thiadiazole ring exist and can be adapted for the preparation of 2-Chloro-5-phenyl-1,3,4-thiadiazole. These often involve the cyclization of thiosemicarbazide derivatives with various reagents.[1]

Chemical Properties and Reactivity: A Gateway to Diverse Derivatives

The chemical reactivity of 2-Chloro-5-phenyl-1,3,4-thiadiazole is dominated by the presence of the electron-withdrawing 1,3,4-thiadiazole ring and the labile chlorine atom at the 2-position. This makes the carbon atom attached to the chlorine highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of a wide range of substituents at the 2-position. This approach has been extensively used to generate libraries of 2-substituted-5-phenyl-1,3,4-thiadiazole derivatives for biological screening.

Caption: Nucleophilic substitution at the C2 position of 2-Chloro-5-phenyl-1,3,4-thiadiazole.

Biological Activities and Therapeutic Potential

While direct biological data for 2-Chloro-5-phenyl-1,3,4-thiadiazole is limited, a vast body of literature highlights the significant therapeutic potential of its derivatives. The 5-phenyl-1,3,4-thiadiazole scaffold has been extensively explored for various biological activities, with the substituent at the 2-position playing a crucial role in determining the specific pharmacological profile.

Anticancer Activity

Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of 2-Amino-5-phenyl-1,3,4-thiadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | Not specified | Promising | [5] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-based compounds | MCF-7 (Breast) | 2.34–8.35 | [4] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-based compounds | HepG2 (Liver) | 3.13–8.35 | [4] |

| 5-Aryl-1,3,4-thiadiazole derivatives | A549 (Lung) | 1.62–10.21 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity [6][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Caption: Proposed anticancer mechanism of action for 2-substituted-5-phenyl-1,3,4-thiadiazole derivatives.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[8] Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have shown significant activity against a variety of bacterial and fungal strains.

Table 2: Antimicrobial Activity of 2-Amino-5-phenyl-1,3,4-thiadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [8] |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [8] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-36 | [6] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 22-38 | [6] |

| p-chlorophenyl derivative | S. aureus | 62.5 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Molecular Targets and Future Directions

Molecular docking studies on derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole suggest that these compounds can interact with various biological targets, including dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis.[5] This provides a rationale for their observed anticancer and antimicrobial activities.

The future of research on 2-Chloro-5-phenyl-1,3,4-thiadiazole and its derivatives lies in the synthesis of novel analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new compounds. Further elucidation of their mechanisms of action and identification of specific molecular targets will pave the way for their development as next-generation therapeutic agents.

Conclusion